molecular formula C19H16ClN3O3 B611745 VU0410425 CAS No. 1341167-72-3

VU0410425

Cat. No.: B611745
CAS No.: 1341167-72-3
M. Wt: 369.8
InChI Key: CEQFGBDWPIJQAJ-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0410425 is a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 1 (mGlu₁), discovered through fluorescence-based high-throughput screening of an allosteric modulator-biased compound library . It exhibits potent inhibitory activity at rat mGlu₁, with a reported IC₅₀ value of 140 nM, but is notably inactive at the human mGlu₁ receptor . This species-specific activity highlights a critical disconnect in receptor pharmacology between rodents and humans, which complicates translational research for central nervous system (CNS) disorders such as anxiety, Parkinson’s disease, and schizophrenia . The compound belongs to a novel succinimide-derived chemotype, distinct from earlier mGlu₁ NAMs, and serves as a tool for probing structural determinants of allosteric modulation .

Properties

CAS No.

1341167-72-3

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8

IUPAC Name

N-[3-Chloro-4-[(1S,5R)-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl]phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-19(2)14-15(19)18(26)23(17(14)25)13-7-6-10(9-11(13)20)22-16(24)12-5-3-4-8-21-12/h3-9,14-15H,1-2H3,(H,22,24)/t14-,15+

InChI Key

CEQFGBDWPIJQAJ-GASCZTMLSA-N

SMILES

O=C(C1=NC=CC=C1)NC2=CC=C(N3C([C@]4([H])C(C)(C)[C@]4([H])C3=O)=O)C(Cl)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0410425;  VU-0410425;  VU 0410425; 

Origin of Product

United States

Comparison with Similar Compounds

To contextualize VU0410425’s properties, it is essential to compare it with structurally and functionally analogous mGlu₁ NAMs. Below is a detailed analysis of key similarities and differences:

Structural and Functional Comparison
Compound Chemotype Species Activity (IC₅₀) Key Residue Dependence Therapeutic Potential
This compound Succinimide derivative Rat: 140 nM; Human: Inactive Transmembrane residue 757 (critical) Limited due to species disconnect
JNJ16259685 Quinazolinone Rat: 16 nM; Human: 28 nM Residue 757 (moderate) Preclinical studies for anxiety
FTIDC Diphenylacetylene Rat: 220 nM; Human: 350 nM Residue 757 (minor) Neuropathic pain models
YM298198 Thiazole Rat: 12 nM; Human: 18 nM Residue 757 (variable) Parkinson’s disease research

Key Findings :

Species Specificity : this compound’s inactivity at human mGlu₁ contrasts sharply with other NAMs (e.g., JNJ16259685, YM298198), which retain potency across species. This discrepancy is attributed to differences in transmembrane domain residue 757 (alanine in rats vs. serine in humans), which modulates scaffold-dependent binding .

Residue 757 Dependence : Mutation studies reveal that residue 757 is critical for this compound’s activity but plays a lesser role in other chemotypes. For example, FTIDC’s activity is minimally affected by this residue, suggesting divergent binding modes .

Therapeutic Limitations : While this compound is a valuable pharmacological tool, its species-specific inactivity limits direct clinical application. In contrast, JNJ16259685 and YM298198 have advanced to preclinical trials due to cross-species efficacy .

Mechanistic Insights

The operational model of allosterism quantifies binding affinities (KB) and cooperativity factors (β) to compare modulation efficacy:

  • This compound : β = 0.1 (strong negative cooperativity in rats), KB = 1.2 µM .
  • JNJ16259685 : β = 0.3, KB = 0.8 µM .
  • FTIDC : β = 0.5, KB = 2.5 µM .

These data suggest that this compound exhibits the strongest negative cooperativity but lower binding affinity compared to JNJ16259685. Its mechanistic profile aligns with noncompetitive inhibition, whereas FTIDC may partially compete with orthosteric ligands .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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